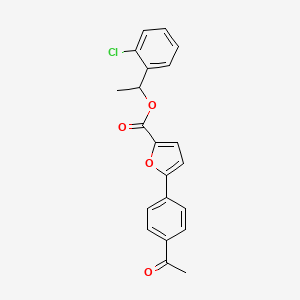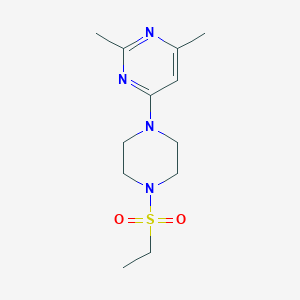
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone, also known as ETP-469, is a novel small molecule drug that has gained attention in the scientific community due to its potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone involves its interaction with various molecular targets, including enzymes and signaling pathways. (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone can induce cell cycle arrest and apoptosis in tumor cells. (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone also inhibits the activation of NF-κB signaling pathways, which are involved in inflammation and immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, ultimately reducing inflammation.
Biochemical and Physiological Effects
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has been found to have several biochemical and physiological effects. In tumor cells, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone induces apoptosis by activating caspase-3 and -9 and increasing the expression of pro-apoptotic proteins. (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Inflammation is also targeted by (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone, as it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has been found to reduce oxidative stress and inflammation in the brain, making it a potential therapeutic option for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone in lab experiments is its high purity and yield, making it a reliable and consistent compound for research. Additionally, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has shown promising results in preclinical studies, indicating its potential for future clinical applications. However, one limitation of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone. One potential direction is to investigate its efficacy in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone and its potential applications in other diseases such as autoimmune disorders. The development of more soluble forms of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone may also increase its bioavailability and efficacy in vivo. Overall, continued research on (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis method of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone involves the reaction of 4-ethylsulfonylpiperazine with thiadiazol-5-carboxylic acid chloride in the presence of a base. The resulting product is then treated with methanol to obtain the final compound, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone. This method has been optimized to produce high yields of pure (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone, making it a viable option for large-scale production.
Scientific Research Applications
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. Inflammation is also a target for (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone, as it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways. Additionally, (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone has shown promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S2/c1-2-18(15,16)13-5-3-12(4-6-13)9(14)8-7-10-11-17-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMPYPFZKNYAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)
![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)

![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)

![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)



![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)